4-(Methoxymethyl)benzoic acid 4-(Methoxymethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 67003-50-3
VCID: VC2131531
InChI: InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
SMILES: COCC1=CC=C(C=C1)C(=O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

4-(Methoxymethyl)benzoic acid

CAS No.: 67003-50-3

Cat. No.: VC2131531

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Methoxymethyl)benzoic acid - 67003-50-3

Specification

CAS No. 67003-50-3
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 4-(methoxymethyl)benzoic acid
Standard InChI InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Standard InChI Key OORFINRYBCDBEN-UHFFFAOYSA-N
SMILES COCC1=CC=C(C=C1)C(=O)O
Canonical SMILES COCC1=CC=C(C=C1)C(=O)O

Introduction

Fundamental Properties and Characteristics

4-(Methoxymethyl)benzoic acid is a white crystalline solid at room temperature with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.174 g/mol. This compound is characterized by a carboxylic acid group (-COOH) attached to a benzene ring, with a methoxymethyl group (-CH₂OCH₃) positioned at the para position. The presence of both the carboxylic acid and ether functionalities provides interesting reactivity patterns that make this compound valuable in organic synthesis and material science applications.

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.174 g/mol
Physical StateCrystalline solid
Melting Point123°C
Boiling Point281.8±23.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point112.5±16.1°C
LogP1.63
Exact Mass166.062988
Vapor Pressure0.0±0.6 mmHg at 25°C
Refractive Index1.543
Polar Surface Area46.53 Ų

The compound has limited solubility in common organic solvents. It is slightly soluble in chloroform and dimethyl sulfoxide (DMSO), which is consistent with its moderate polarity . The moderate LogP value of 1.63 indicates a balance between hydrophilic and lipophilic properties, suggesting potential applications in biological systems where membrane permeability is relevant .

Spectroscopic Characteristics

Spectroscopic data provides valuable information about the structural features of 4-(Methoxymethyl)benzoic acid. The infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm its functional groups.

Infrared Spectroscopy

The IR spectrum of 4-(Methoxymethyl)benzoic acid displays several diagnostic features:

  • A strong absorption band at 1700 cm⁻¹ attributed to the C=O stretching vibration of the carboxylic acid group

  • A characteristic absorption band at 1099 cm⁻¹ corresponding to the C-O-C asymmetric stretching vibration of the methoxymethyl group

These spectroscopic features allow for clear identification and differentiation from structurally related compounds, such as the precursor 4-bromomethylbenzoic acid, which shows distinctive C-Br absorption at 703 cm⁻¹ and two intense bands at 1289 cm⁻¹ and 1314 cm⁻¹ due to C-H deformation of the CH₂Br group .

Synthesis Methodologies

The synthesis of 4-(Methoxymethyl)benzoic acid has been well-documented in chemical literature, with various approaches developed to optimize yield and purity.

Nucleophilic Substitution Route

The most common synthetic pathway involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid):

  • Radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 4-bromomethylbenzoic acid

  • Nucleophilic substitution of the bromine with methoxide to yield 4-(methoxymethyl)benzoic acid

This synthetic route has been adapted for undergraduate laboratory teaching as it demonstrates important organic chemistry concepts including radical halogenation and nucleophilic substitution .

Reaction Conditions and Optimizations

The nucleophilic substitution step typically involves treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (KOH), which generates the methoxide nucleophile. The reaction proceeds via an SN2 mechanism, which is favored by the electron-withdrawing carboxylic acid group that stabilizes the transition state .

Table 2: Synthesis Parameters and Results

ParameterConditionOutcome
Solvent for BrominationChlorobenzene (safer alternative to carbon tetrachloride)Improved safety profile
Bromination CatalystBenzoyl peroxide50-60% yield of 4-bromomethylbenzoic acid
Nucleophilic Substitution SolventMethanolFacilitates SN2 mechanism
BasePotassium hydroxideGenerates methoxide nucleophile
Reaction Temperature0-65°COptimized for selectivity
Reaction Time1-20 hoursDependent on scale and conditions
Product Yield50-70%4-(Methoxymethyl)benzoic acid
Product PurityHighMelting point range <1°C

The purification of 4-(methoxymethyl)benzoic acid typically involves rotary evaporation to remove methanol, with gentle warming to avoid bumping. The resulting product has a yield ranging from 50-70% with high purity, as evidenced by the narrow melting point range .

Comparative Analysis with Structural Analogues

Understanding the properties of 4-(Methoxymethyl)benzoic acid in relation to its structural analogues provides valuable insights into structure-property relationships.

Structure-Property Relationships

The para-substitution pattern in 4-(Methoxymethyl)benzoic acid influences its physical properties compared to other isomers. The separation of the functional groups minimizes electronic interactions between them, resulting in predictable reactivity patterns. In contrast, ortho-substituted analogues would exhibit intramolecular hydrogen bonding possibilities that could affect both physical properties and reactivity.

The comparison with 4-bromomethylbenzoic acid is particularly informative. While the bromo derivative has a higher melting point (226-228°C) compared to the methoxy derivative (123°C), this can be attributed to the differences in intermolecular forces and crystal packing efficiency .

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